molecular formula C21H26N6O2 B2445855 3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-06-6

3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2445855
CAS RN: 898443-06-6
M. Wt: 394.479
InChI Key: FEJAQFJXYGPVHB-UHFFFAOYSA-N
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Description

The compound is a derivative of triazinopurine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as tert-butyl-substituted triazinoindoles, have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR, and mass spectrometry. These techniques are commonly used to elucidate the structure of newly synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the tert-butyl group might undergo reactions typical of alkyl groups, while the triazinopurine moiety might participate in reactions typical of aromatic heterocycles .

Scientific Research Applications

Pharmacological Properties and Receptor Affinity

Research into derivatives of purine-2,6-dione, which share a structural resemblance to the queried compound, highlights their potential as ligands for various serotonin receptors. These compounds exhibit anxiolytic and antidepressant properties due to their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The study by Chłoń-Rzepa et al. (2013) specifically found that certain derivatives produced significant antidepressant-like effects in animal models, underscoring their potential for developing new psychiatric medications (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV, and Antimicrobial Activities

Derivatives of triazino and triazolo[4,3-e]purine, similar to the compound , have been synthesized and evaluated for their anticancer, anti-HIV, and antimicrobial activities. Ashour et al. (2012) reported that certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens (Ashour et al., 2012).

Synthesis and Chemical Characterization

The synthesis and characterization of related compounds, such as 6-[benzofuran-3(2H)-ylidene]-3,3a,9,9a-tetra-hydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivatives, have been explored. Kravchenko et al. (2015) detailed the formation of new derivatives through condensation reactions, which were confirmed by X-ray diffraction analysis, providing a foundation for further exploration of similar compounds' chemical properties and potential applications (Kravchenko et al., 2015).

Future Directions

The study of novel heterocyclic compounds is a vibrant field in medicinal chemistry. Future research could explore the synthesis of new derivatives, investigate their biological activity, and elucidate their mechanisms of action .

properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-21(2,3)15-13-26-16-17(24(4)20(29)25(5)18(16)28)22-19(26)27(23-15)12-11-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJAQFJXYGPVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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